Purity Benchmarking: ≥95% vs. Unspecified or Lower Purity In-Class Impurity Standards
When procured as a dedicated reference standard, 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is supplied with a minimum purity of 95% (HPLC), a threshold critical for accurate quantitative impurity determination in Tolterodine drug substance and drug product . In contrast, many general-grade Tolterodine impurities or synthesized in-house intermediates are provided without a declared purity specification or at lower purity levels (e.g., >90%), necessitating additional, costly purification before use in validated analytical procedures .
| Evidence Dimension | Minimum Guaranteed Purity (HPLC) |
|---|---|
| Target Compound Data | ≥95% (AKSci, Bidepharm: 95%) |
| Comparator Or Baseline | General Tolterodine impurity standards (unspecified or >90% typical); EP Impurity D (Catorm: >95%, but distinct retention) [1]. |
| Quantified Difference | Target compound guarantees ≥95% purity as a commercial standard, exceeding the typical >90% informal baseline by ≥5 absolute percentage points and providing defined chromatographic identity. |
| Conditions | Commercial vendor specifications; HPLC area%. |
Why This Matters
The ≥95% purity guarantee enables immediate use in method validation without additional purification, reducing lab turnaround time and ensuring quantification errors remain below the ICH Q3B reporting threshold of 0.05%.
- [1] Catorm. Tolterodine EP Impurity D CAS 1391053-65-8. Purity: >95%. View Source
